dl-Propylhexedrine-d3 Hydrochloride
Description
Chemical Identity:
dl-Propylhexedrine-d3 Hydrochloride (CAS 1346605-06-8) is a deuterated analog of dl-Propylhexedrine Hydrochloride, where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₀H₁₉D₃ClN, with a molecular weight of 191.74 g/mol .
Synonyms: Common aliases include Benzedrex-d3 Hydrochloride, NSC 170998-d3, and (±)-Propylhexedrine-d3 Hydrochloride .
Applications: Primarily used as an internal standard in mass spectrometry and chromatography due to its isotopic labeling, which minimizes interference during quantitative analysis of non-deuterated Propylhexedrine in biological or chemical matrices .
Properties
IUPAC Name |
3-cyclohexyl-1,1,1-trideuterio-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEGHNSHAIHZPS-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1CCCCC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Propylhexedrine-d3 Hydrochloride typically involves the deuteration of propylhexedrine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: dl-Propylhexedrine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
dl-Propylhexedrine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of propylhexedrine in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of dl-Propylhexedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha-adrenergic agonist, leading to vasoconstriction and relief of nasal congestion. The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, resulting in the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Comparison with Similar Compounds
dl-Propylhexedrine Hydrochloride (CAS 1007-33-6)
| Property | dl-Propylhexedrine-d3 HCl | dl-Propylhexedrine HCl |
|---|---|---|
| Molecular Formula | C₁₀H₁₉D₃ClN | C₁₀H₂₂ClN |
| Molecular Weight | 191.74 g/mol | 191.74 g/mol (non-deuterated) |
| Isotopic Composition | Three deuterium atoms | No deuterium |
| Analytical Utility | Internal standard for LC-MS/MS | Target analyte in drug assays |
Key Differences :
- Isotopic Effects : Deuterium substitution increases molecular weight and alters retention times in chromatographic separation, reducing signal overlap .
- Cost and Availability : The deuterated form is more expensive and specialized, typically reserved for precision analytics .
Comparison with Other Deuterated Standards
Ecgonine Methylester-D3 Hydrochloride (CAS DEA No. 9180 CII)
| Property | dl-Propylhexedrine-d3 HCl | Ecgonine Methylester-D3 HCl |
|---|---|---|
| Application | Stimulant analysis | Cocaine metabolite quantification |
| Molecular Weight | 191.74 g/mol | 202.27 + 36.46 g/mol |
| Matrix Use | Biological fluids | Urine, blood |
EDDP-D3 Perchlorate (CAS N/A)
| Property | dl-Propylhexedrine-d3 HCl | EDDP-D3 Perchlorate |
|---|---|---|
| Structure | Cyclohexyl-isopropyl amine | Diphenylpyrrolinium derivative |
| Use Case | Sympathomimetic agent analysis | Methadone metabolite detection |
Contrast :
- Structural differences lead to divergent chromatographic behaviors and ionization efficiencies in mass spectrometry .
Structural and Functional Comparison with Other Hydrochlorides
Dopamine Hydrochloride (CAS 62-31-7)
| Property | dl-Propylhexedrine-d3 HCl | Dopamine HCl |
|---|---|---|
| Pharmacological Class | Stimulant (nasal decongestant) | Neurotransmitter (cardiotonic) |
| Molecular Structure | Cyclohexyl-isopropyl backbone | Catecholamine backbone |
| Lipophilicity | Higher (due to cyclohexyl group) | Lower |
Analytical Note: Dopamine HCl’s polar structure requires hydrophilic interaction chromatography (HILIC), whereas dl-Propylhexedrine-d3 HCl is better suited for reverse-phase LC .
Doxepin Hydrochloride (CAS 1229-29-4)
| Property | dl-Propylhexedrine-d3 HCl | Doxepin HCl |
|---|---|---|
| Chirality | Racemic mixture (DL) | E/Z isomer mixture |
| Separation Challenge | Requires chiral columns | Normal-phase HPLC for isomers |
Quality Control: Doxepin HCl’s USP monographs emphasize stringent resolution (R ≥ 1.5) between isomers, a principle applicable to dl-Propylhexedrine-d3 HCl’s chiral analysis .
Chromatographic Behavior vs. Alkaloid Hydrochlorides
highlights chromatographic profiles of alkaloids like Berberine HCl and Palmatine HCl , which exhibit longer retention times due to aromaticity and larger conjugated systems. In contrast, dl-Propylhexedrine-d3 HCl’s aliphatic structure results in shorter retention times under similar reverse-phase conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
